molecular formula C12H19NO3 B019931 (-)-Macromerine CAS No. 19751-75-8

(-)-Macromerine

Cat. No. B019931
CAS RN: 19751-75-8
M. Wt: 225.28 g/mol
InChI Key: YAIPYAQVBZPSSC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Macromerine is a natural alkaloid isolated from the root bark of O. macrantha, a plant found in South America. It has been studied for its potential therapeutic benefits and has shown promising results in scientific research.

Mechanism of Action

(-)-Macromerine works by binding to various receptors in the brain, including the mu-opioid receptor, the kappa-opioid receptor, and the serotonin receptor. It also affects the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
(-)-Macromerine has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, antidepressant, anxiolytic, and antipsychotic effects. (-)-Macromerine has also been shown to have insecticidal activity.

Advantages and Limitations for Lab Experiments

One advantage of (-)-Macromerine is its natural origin, which makes it a potential alternative to synthetic drugs. However, one limitation is the difficulty in obtaining a sufficient amount of (-)-Macromerine for research purposes.

Future Directions

Future research on (-)-Macromerine should focus on its potential therapeutic applications, including its use as an alternative to synthetic drugs for treating addiction, depression, anxiety, and pain. Further studies are needed to elucidate the mechanism of action of (-)-Macromerine and its effects on neurotransmitter levels. Additionally, research on the insecticidal properties of (-)-Macromerine could lead to the development of natural insecticides.

Synthesis Methods

(-)-Macromerine can be synthesized through the isolation and purification of the alkaloid from the root bark of O. macrantha. It can also be synthesized through chemical synthesis using various methods such as reductive amination or coupling reactions.

Scientific Research Applications

(-)-Macromerine has been studied for its potential therapeutic benefits in various scientific research applications. It has shown promising results in treating addiction, depression, anxiety, and pain. (-)-Macromerine has also been studied for its potential use as a natural insecticide.

properties

CAS RN

19751-75-8

Product Name

(-)-Macromerine

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethanol

InChI

InChI=1S/C12H19NO3/c1-13(2)8-10(14)9-5-6-11(15-3)12(7-9)16-4/h5-7,10,14H,8H2,1-4H3/t10-/m0/s1

InChI Key

YAIPYAQVBZPSSC-JTQLQIEISA-N

Isomeric SMILES

CN(C)C[C@@H](C1=CC(=C(C=C1)OC)OC)O

SMILES

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O

Canonical SMILES

CN(C)CC(C1=CC(=C(C=C1)OC)OC)O

Origin of Product

United States

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